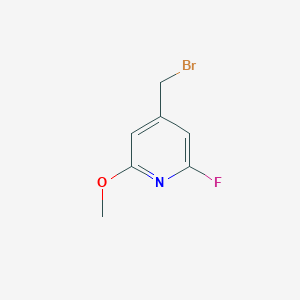![molecular formula C10H13NO B13084657 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol is a heterocyclic compound that features a seven-membered ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted cycloheptanone with an appropriate amine can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism by which 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the functional groups present on the molecule and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.
9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one: Another related compound with variations in functional groups, affecting its reactivity and applications.
Uniqueness
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. These properties make it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7,12H,1-5H2 |
Clave InChI |
SMODHLMWPQMMJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)N=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



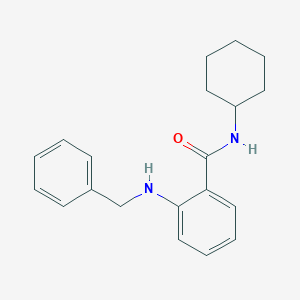
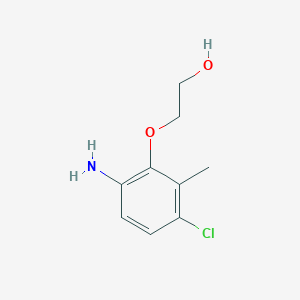
![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
![1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)
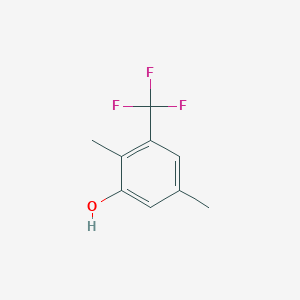

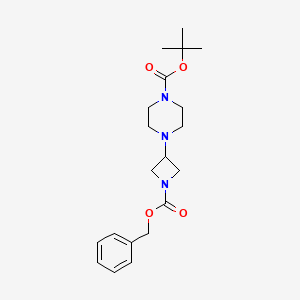

![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
